![molecular formula C28H23N3O2S B2493243 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide CAS No. 865180-70-7](/img/structure/B2493243.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds that often show promising biological activities. The structure typically involves a combination of benzo[d]thiazole and quinoline units, which are known for their diverse chemical and pharmacological properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of C-C and C-N bonds. For instance, a simple and eco-friendly protocol for synthesizing derivatives of this class involves one-pot C-C and C-N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water without metal catalysts (Yadav, Vagh, & Jeong, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods. For example, Co(II) complexes of related compounds have been characterized using FT-IR, electronic, EI mass, and Powder XRD spectra (Vellaiswamy & Ramaswamy, 2017).
Chemical Reactions and Properties
Compounds in this class can participate in various chemical reactions, such as cyclization. An example is the microwave and conventional induced synthesis of various thiazolidinone derivatives from related compounds, demonstrating their reactivity and chemical versatility (Rana, Mistry, & Desai, 2008).
科学的研究の応用
1. Application in Synthesis of Biologically Active Compounds
The reaction of related compounds with o-phthalaldehyde, terephthalaldehyde, and 4-formyl[2.2]paracyclophane in ethanol under reflux conditions has been utilized to synthesize biologically active derivatives like isoindoloquinazoline, thienopyrimidine, pyrimidine, and thiazine derivatives. These compounds were characterized through spectroscopic data and elemental analysis, indicating their potential in various biological applications (Abdel-latif, El-Shaieb, & El-Deen, 2011).
2. Role in Synthesis of Thiazole Compounds
The synthesis of thiazole compounds has been explored under various conditions, showcasing the versatility of these compounds. The study emphasized the role of reaction medium, reagents, catalysts, and solvents in organic synthesis and pharmaceutical research, highlighting the significance of compounds like (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide in developing new pharmaceutical agents (Berber, 2022).
3. Exploration in Cancer Research
Compounds similar to this compound have been evaluated for their growth inhibition properties in cancer cell lines. These studies are crucial for understanding the potential of such compounds in cancer treatment and the development of new therapeutic agents (Bu, Deady, & Denny, 2000).
4. Investigation in Anticonvulsant Agents
Research into similar compounds has been conducted to evaluate their effectiveness as anticonvulsant agents. This involves synthesizing and testing various derivatives to understand their potential in treating seizures and related neurological conditions (Ugale et al., 2012).
5. Development of Antimicrobial Agents
Studies have been conducted on the synthesis of thiazolidinone derivatives from similar compounds and their subsequent screening for antimicrobial activities. This line of research is crucial for developing new antimicrobial agents to combat various bacterial and fungal infections (Patel & Patel, 2010).
Safety and Hazards
特性
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-3-16-31-25-15-14-20(33-4-2)17-26(25)34-28(31)30-27(32)22-18-24(19-10-6-5-7-11-19)29-23-13-9-8-12-21(22)23/h3,5-15,17-18H,1,4,16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBGLQKDKIHZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid](/img/structure/B2493161.png)
![5-(Aminomethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrochloride](/img/structure/B2493162.png)
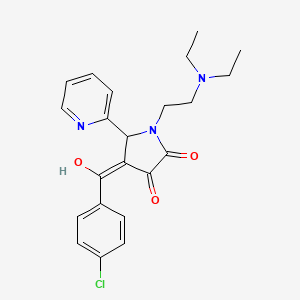


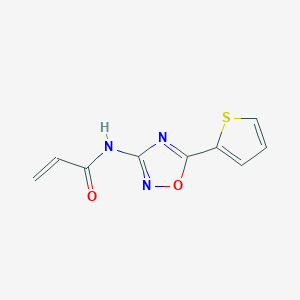

![(2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2493172.png)

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)
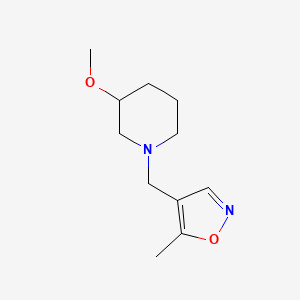
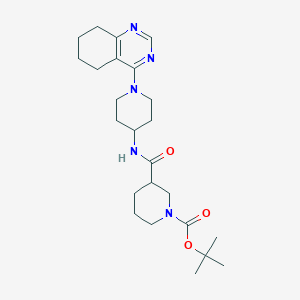
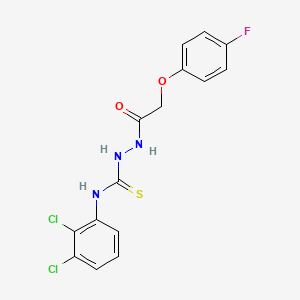
![3-(furan-2-yl)-2-(p-tolyl)-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2493182.png)